2-Amino-2-phenylacetamide
Overview
Description
2-Amino-2-phenylacetamide is a compound of interest in various fields of chemical research due to its potential applications and role as a building block in organic synthesis. Its chemical structure comprises an amide linkage with an amino and a phenyl group attached to the same carbon atom.
Synthesis Analysis
The synthesis of derivatives of 2-amino-2-phenylacetamide has been explored through different methods. For instance, 2-[4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide derivatives are synthesized by reacting 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400, showcasing the method's advantages in yield, pollution reduction, and environmental friendliness (Wang Sheng-qing, 2010). Similarly, 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives are synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide, characterized by NMR and mass analyses, indicating a simple and efficient synthesis method (K. Srivani et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-amino-2-phenylacetamide derivatives has been detailed through various analyses. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure elucidated by elemental analyses and spectroscopic techniques, demonstrating its potential as an anticancer agent through in silico modeling targeting the VEGFr receptor (G. Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-amino-2-phenylacetamide derivatives include the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, producing α-substituted phenylacetamide. This method is highlighted for its wide functional group tolerance and mild conditions (Yun Wang et al., 2020). Another study focused on the synthesis of new rigid N-bicyclo substituted 2-phenylacetamides, investigating their conformations through vibrational, 1H NMR, and mass spectra (D. Antonović et al., 1988).
Physical Properties Analysis
The physical properties of 2-amino-2-phenylacetamide derivatives vary widely depending on the specific substituents and structural modifications. These properties are crucial for determining the compounds' solubility, stability, and suitability for specific applications. Unfortunately, the provided papers do not detail the physical properties explicitly, indicating a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties of 2-amino-2-phenylacetamide derivatives, such as reactivity, stability under different conditions, and interactions with other compounds, are essential for their application in synthesis and potential therapeutic uses. The studies mentioned provide insights into the reactivity and potential applications of these compounds in organic synthesis and drug development. For instance, the use of 2-arylamino-2-phenylacetamide in the Ugi three-component reaction developed in aqueous media signifies the compound's utility in synthesizing α-amino acids (Atul Kumar et al., 2013).
Scientific Research Applications
Chemical Synthesis and Catalysis
- 2-Amino-2-phenylacetamide (2-arylamino-2-phenylacetamide) can be synthesized using the Ugi three-component reaction, a process catalyzed by boric acid (B(OH)3) in aqueous media (Kumar, Saxena, & Gupta, 2013). This reaction involves the combination of aldehydes, amines, and isocyanides. The synthesized product can then be converted into α-amino acid via acidic hydrolysis.
- A nickel-catalyzed formal aminocarbonylation process has been developed for the production of α-substituted phenylacetamide, featuring a wide functional group tolerance under mild conditions (Wang, Huang, Wang, Qu, & Chen, 2020).
Biological and Pharmacological Research
- 2-Phenylacetamide exhibits estrogen-like effects, as shown in studies using the compound isolated from the seeds of Lepidium apetalum. It has been observed to promote the proliferation of MCF-7 cells and increase uterine index in mice, suggesting potential applications in treating perimenopause syndrome (Zeng et al., 2018).
- The compound has been used in the synthesis of muscarinic M(3) receptor antagonists, showing potential for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Microbiology and Agriculture
- 2-Phenylacetamide has been identified as an effective germinant for Bacillus macerans spores, particularly when combined with fructose, indicating its role in bacterial spore germination studies (Sacks & Thompson, 1971).
- In agricultural research, 2-Phenylacetamide has been isolated as a plant growth regulator from Actinomyces, offering insights into its potential use in enhancing plant growth (Takai, Miyamoto, Hattori, & Tamura, 1963).
Other Applications
- In peptide synthesis, the phenylacetamido group has been used as an amino protecting group, showcasing its utility in the synthesis of sensitive phosphopeptides (Waldmann, Heuser, & Schulze, 1996).
Future Directions
Future research could focus on further investigating the properties and potential applications of 2-Amino-2-phenylacetamide. For example, structure-activity relationship (SAR) studies could be conducted to explore the potential of this compound as an inhibitor of Slack potassium channels . Additionally, the antimicrobial activity of related compounds suggests that 2-Amino-2-phenylacetamide could also be studied for potential antimicrobial applications .
properties
IUPAC Name |
2-amino-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYRSYYOVDHSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863871 | |
Record name | 2-Amino-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-phenylacetamide | |
CAS RN |
700-63-0 | |
Record name | 2-Amino-2-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-amino-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2-phenylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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